Due to its well-defined chirality, (R)-(-)-2-Phenylpropionic acid serves as a valuable building block in organic synthesis. Chemists can leverage its chiral center to create new molecules with specific spatial arrangements of atoms, crucial for developing pharmaceuticals and other functional materials [PubChem, National Institutes of Health (.gov) - ].
(R)-(-)-2-Phenylpropionic acid is a chiral molecule, meaning it exists in two non-superimposable mirror image forms. The (R)-(-)- enantiomer is the focus here. It is a white crystalline solid found naturally in some plants like Hoya crassipes and Hoya pseudolanceolata []. Additionally, it is a metabolite of alpha-methylstyrene, a volatile organic compound [].
(R)-(-)-2-Phenylpropionic acid has gained interest in research due to its potential biological activities, which are currently being explored.
The molecule consists of a three-carbon propionic acid chain with a phenyl group (benzene ring) attached to the second carbon. The (R) configuration refers to the spatial arrangement of the groups around the central chiral carbon atom [].
Several reactions involving (R)-(-)-2-Phenylpropionic acid are of interest:
Irritant